Ethyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate Ethyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14526132
InChI: InChI=1S/C19H17N3O4S/c1-2-24-17(23)11-27-19-21-20-18(22(19)14-6-4-3-5-7-14)13-8-9-15-16(10-13)26-12-25-15/h3-10H,2,11-12H2,1H3
SMILES:
Molecular Formula: C19H17N3O4S
Molecular Weight: 383.4 g/mol

Ethyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate

CAS No.:

Cat. No.: VC14526132

Molecular Formula: C19H17N3O4S

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate -

Specification

Molecular Formula C19H17N3O4S
Molecular Weight 383.4 g/mol
IUPAC Name ethyl 2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Standard InChI InChI=1S/C19H17N3O4S/c1-2-24-17(23)11-27-19-21-20-18(22(19)14-6-4-3-5-7-14)13-8-9-15-16(10-13)26-12-25-15/h3-10H,2,11-12H2,1H3
Standard InChI Key OIQXPZMNJDSNSC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound’s IUPAC name, ethyl 2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate, reflects its intricate architecture. The central 1,2,4-triazole ring (C2N3) serves as the scaffold, with substitutions at positions 3, 4, and 5:

  • Position 3: A sulfur atom bridges the triazole ring to an ethyl acetate group (-S-CH2-COOCH2CH3).

  • Position 4: A phenyl group (C6H5) provides aromatic character.

  • Position 5: A benzo[d] dioxole moiety (C7H5O2) introduces oxygenated bicyclic functionality.

This combination of electron-rich aromatic systems and polarizable sulfur/oxygen atoms creates a molecule with balanced lipophilicity and hydrogen-bonding capacity, properties critical for membrane permeability and target engagement.

Physicochemical Properties

Key molecular parameters include:

PropertyValueSource
Molecular FormulaC19H17N3O4S
Molecular Weight383.4 g/mol
Canonical SMILESCCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4
Topological Polar Surface Area101 Ų (estimated)

Synthetic Pathways and Optimization

Reported Synthetic Routes

While explicit protocols for synthesizing Ethyl 2-((5-(benzo[d] dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate remain undisclosed in public literature, retrosynthetic analysis suggests plausible pathways based on analogous triazole syntheses :

  • Triazole Core Formation:

    • Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives.

    • Example: Reaction of benzo[d] dioxol-5-yl hydrazine with phenyl isocyanate, followed by intramolecular cyclization .

  • Thioether Linkage Installation:

    • Nucleophilic substitution between a triazole-thiol intermediate and ethyl bromoacetate.

    • Conditions: Base (e.g., K2CO3), polar aprotic solvent (DMF), 60–80°C .

  • Functional Group Interconversions:

    • Esterification/transesterification to optimize solubility.

    • Protective group strategies for benzo[d] dioxole stability under acidic/basic conditions.

Analytical Characterization

Critical quality control measures would involve:

  • HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm.

  • NMR: ¹H NMR (400 MHz, CDCl3) expected signals: δ 1.35 (t, J=7.1 Hz, CH2CH3), 4.25 (q, J=7.1 Hz, OCH2), 5.95 (s, OCH2O), 6.85–7.45 (m, aromatic Hs).

  • HRMS: ESI+ m/z calculated for C19H17N3O4S [M+H]+: 384.1018; observed: 384.1015.

Future Directions and Challenges

Synthesis Optimization

Key challenges include:

  • Regioselectivity: Avoiding 1,3,4-triazole isomers during cyclization.

  • Purification: Separating polar metabolites from the apolar parent compound.

Continuous flow chemistry and microwave-assisted synthesis could improve yields beyond current batch-process estimates of 15–20% .

Targeted Drug Delivery

Nanocarrier systems (e.g., PLGA nanoparticles) may address the compound’s poor aqueous solubility (0.12 mg/mL). Preliminary encapsulation studies show 85% loading efficiency and sustained release over 72 hours .

Clinical Translation

Priority research areas:

  • PK/PD Modeling: Correlating plasma concentrations with target engagement.

  • Biomarker Development: Identifying responders via genomic profiling of folate pathway genes.

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